molecular formula C10H7F3N2O2 B1311974 Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 205485-25-2

Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

Cat. No.: B1311974
CAS No.: 205485-25-2
M. Wt: 244.17 g/mol
InChI Key: VSSSUXPZDNKHRK-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-: is a chemical compound that features a benzaldehyde core substituted with a methoxy group and a trifluoromethyl-diazirinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl-diazirinyl group to a pre-synthesized methoxybenzaldehyde derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and trifluoromethyl-diazirinyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired transformation.

Major Products:

    Oxidation: Formation of 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid.

    Reduction: Formation of 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.

Biology: In biological research, it is employed as a photoaffinity label due to the presence of the diazirinyl group, which can form covalent bonds with biomolecules upon exposure to UV light.

Industry: Used in the synthesis of advanced materials and specialty chemicals, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- involves the formation of reactive intermediates upon exposure to UV light. The diazirinyl group generates a highly reactive carbene species that can covalently bind to nearby molecules, making it a valuable tool in studying molecular interactions and identifying binding sites.

Comparison with Similar Compounds

  • 2-Methoxy-3-(trifluoromethyl)benzaldehyde
  • 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
  • 4-Benzyloxy-3-methoxybenzaldehyde

Uniqueness: Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is unique due to the presence of the trifluoromethyl-diazirinyl group, which imparts distinct photoreactive properties. This makes it particularly useful in photoaffinity labeling and other applications requiring precise molecular interactions.

Properties

IUPAC Name

2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-8-4-7(3-2-6(8)5-16)9(14-15-9)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSUXPZDNKHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452229
Record name Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205485-25-2
Record name 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205485-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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